molecular formula C7H10OS B13305347 1-(Furan-2-yl)propane-2-thiol

1-(Furan-2-yl)propane-2-thiol

Cat. No.: B13305347
M. Wt: 142.22 g/mol
InChI Key: UABGNANHTQWJKL-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)propane-2-thiol is an organic compound characterized by a furan ring attached to a propane-2-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)propane-2-thiol typically involves the reaction of furan derivatives with thiol-containing compounds. One common method is the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid, which forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed with sodium hydroxide to yield the desired thiol compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)propane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the furan ring.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Thioethers, sulfoxides.

Scientific Research Applications

1-(Furan-2-yl)propane-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)propane-2-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(Furan-2-yl)propane-2-thiol is unique due to its combination of a furan ring and a thiol group, which imparts distinct chemical reactivity and potential biological activity. Its thiol group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

1-(furan-2-yl)propane-2-thiol

InChI

InChI=1S/C7H10OS/c1-6(9)5-7-3-2-4-8-7/h2-4,6,9H,5H2,1H3

InChI Key

UABGNANHTQWJKL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CO1)S

Origin of Product

United States

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